1H-Indole-3-propionic acid, 2-(diphenylmethyl)-
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Overview
Description
3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the indole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-[2-[Di(phenyl)methyl]-1H-indol-3-yl]propanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Properties
CAS No. |
53924-31-5 |
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Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2-benzhydryl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H21NO2/c26-22(27)16-15-20-19-13-7-8-14-21(19)25-24(20)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,23,25H,15-16H2,(H,26,27) |
InChI Key |
RPABWLHQMXVQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4N3)CCC(=O)O |
Origin of Product |
United States |
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